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molecular formula C7H12O3 B081161 3-Acetoxy-3-methyl-2-butanone CAS No. 10235-71-9

3-Acetoxy-3-methyl-2-butanone

Cat. No. B081161
M. Wt: 144.17 g/mol
InChI Key: GLJOZIJFBJYYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900215B2

Procedure details

A mechanically stirred 3 l round-bottomed flask under an atmosphere of nitrogen was charged with 3-hydroxy-3-methyl-2-butanone (100.0 g, 979 mmol) and CH2Cl2 (900 ml). A solution of acetic anhydride (92.4 ml, 979 mmol) and CH2Cl2 (50 ml) was added over 10 min and the resulting solution was cooled to 10° C. DMAP (5.98 g, 49 mmol) was added in one portion followed by Et3N (205 ml, 1.47 mol) over 50 min while maintaining an internal temperature below 16° C. After the addition, the mixture was aged for 16 h at room temperature. The resulting solution was poured onto MeOH (200 ml) and after 15 min 2N HCl (400 ml) was added. The phases were separated and the organic phase was washed with water (500 ml) then saturated NaHCO3 (500 ml) then dried over Na2SO4. The solvent was removed under diminished pressure to provide 3-acetoxy-3-methyl-2-butanone as a golden oil (132.5 g): 1H NMR (CDCl3, 400 MHz) δ 2.12 (3H, s), 2.09 (3H, s), 1.47 (6H, s); 13C NMR (CDCl3, 100.61 MHz) δ 206.6, 170.2, 83.5, 23.4, 23.2, 21.0.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
92.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
205 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.98 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4].[C:8](OC(=O)C)(=[O:10])[CH3:9].CCN(CC)CC.Cl>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:8]([O:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC(C(C)=O)(C)C
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
92.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
205 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5.98 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature below 16° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaHCO3 (500 ml) then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under diminished pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OC(C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 132.5 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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